molecular formula C28H25N5O3 B14123135 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B14123135
M. Wt: 479.5 g/mol
InChI Key: VTBWEIYBNMIPMZ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound that features multiple functional groups, including a furan ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the furan and benzamide groups. Common reagents and conditions used in these reactions include:

    Reagents: tert-butyl bromide, furan-2-carboxylic acid, phenylhydrazine, benzoyl chloride, etc.

    Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(3-(furan-2-yl)-1H-pyrazol-5-yl)benzamide
  • 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Uniqueness

The uniqueness of 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

4-tert-butyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C28H25N5O3/c1-28(2,3)20-13-11-19(12-14-20)26(35)30-24-16-22(23-10-7-15-36-23)32-33(24)27-29-21(17-25(34)31-27)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,30,35)(H,29,31,34)

InChI Key

VTBWEIYBNMIPMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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